(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H17Cl2N3OS and its molecular weight is 370.29. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
- Anticancer Activity: Compounds similar to the mentioned chemical structure have been synthesized and evaluated for their potential as anticancer agents. For example, certain newly synthesized compounds were shown to exhibit higher anticancer activity than the reference drug doxorubicin, suggesting their utility in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Antimicrobial Activity: A series of compounds derived from similar chemical frameworks have demonstrated good to excellent antimicrobial activity. This indicates their potential application in addressing various bacterial and fungal infections (Katariya, Vennapu, & Shah, 2021).
CNS Depressant Properties
- Some derivatives have been found to display central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This suggests their possible application in the development of new treatments for CNS disorders (Butler, Wise, & Dewald, 1984).
Molecular Docking Studies
- Molecular docking studies of related compounds have been conducted to understand their antibacterial activity. These studies help in understanding how these compounds interact with bacterial proteins, offering insights into designing more effective antimicrobial agents (Shahana & Yardily, 2020).
Antioxidant Activity
- Novel thiazole analogues possessing urea, thiourea, and selenourea functionality, related to the core structure , have shown potent antioxidant activity. These findings highlight the potential of these compounds in combating oxidative stress-related diseases (Reddy et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They have been associated with various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties that compel researchers to explore new drug candidates . The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to influence a variety of biological responses, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .
Result of Action
Thiazolidine motifs are known to exhibit a diversity of biological responses, suggesting that this compound may have a broad range of effects at the molecular and cellular level .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, suggesting that they may be used as vehicles in the synthesis of valuable organic combinations .
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-9-14(10(2)20(3)19-9)15(22)21-6-7-23-16(21)11-4-5-12(17)13(18)8-11/h4-5,8,16H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZHPWFHHPPAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.